molecular formula C16H13ClF3NO3 B2882207 Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 551930-92-8

Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B2882207
CAS RN: 551930-92-8
M. Wt: 359.73
InChI Key: YVIGWJIJHAQBFB-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a trifluoromethyl group, a ketone group, and an ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a nucleophilic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is highly electronegative, which would likely influence the overall polarity of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Annulation Reactions

    Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This method has been used to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, showcasing potential in synthetic chemistry applications (Zhu et al., 2003).

  • Novel Pyrazolo[3,4-b]pyridine Products

    Efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process provides a pathway for creating new N-fused heterocycle products (Ghaedi et al., 2015).

  • Crystal Structure Analysis

    The crystal structure of a closely related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been prepared and determined by single-crystal X-ray diffraction. Such studies are essential for understanding the molecular geometry and potential reactivity of these compounds (Yang, 2009).

Optical Properties and Applications

  • Laser Active Cyanopyrromethene–BF2 Complexes: Research into ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate has led to the development of cyanopyrromethene–BF2 complexes with laser activity, showcasing the compound's potential in photonic applications (Sathyamoorthi et al., 1994).

Heterocyclic Compound Synthesis

  • MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans: A one-pot three-component reaction has been employed to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This research opens avenues for synthesizing related fluorinated fused heterocyclic compounds, which are significant for pharmaceutical and material science applications (Wang et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that compounds with a benzylic position can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a pharmaceutical compound, it would need to be tested for toxicity and side effects .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or agrochemicals . Additionally, new synthetic routes could be developed to improve the efficiency of its production .

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-2-24-15(23)12-7-8-13(16(18,19)20)21(14(12)22)9-10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIGWJIJHAQBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N(C1=O)CC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate

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